2-(Dimethylamino)-4-nitrobenzoic acid
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Overview
Description
2-(Dimethylamino)-4-nitrobenzoic acid is an organic compound that features both a dimethylamino group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-4-nitrobenzoic acid typically involves the nitration of 2-(Dimethylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the para position relative to the dimethylamino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form 2-(Dimethylamino)-4-aminobenzoic acid using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products:
Reduction: 2-(Dimethylamino)-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme kinetics and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can engage in nucleophilic interactions. These properties make the compound useful in various chemical and biological processes.
Comparison with Similar Compounds
2-(Dimethylamino)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitrobenzoic acid: Lacks the dimethylamino group, reducing its nucleophilic properties.
2-Amino-4-nitrobenzoic acid: Contains an amino group instead of a dimethylamino group, altering its chemical reactivity.
Uniqueness: 2-(Dimethylamino)-4-nitrobenzoic acid is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical reactivity and versatility in various applications.
Properties
IUPAC Name |
2-(dimethylamino)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)8-5-6(11(14)15)3-4-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSNHCAXUFHDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602893 |
Source
|
Record name | 2-(Dimethylamino)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53639-27-3 |
Source
|
Record name | 2-(Dimethylamino)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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